molecular formula C12H18BrNO B5813392 2-[(4-bromobenzyl)(propyl)amino]ethanol

2-[(4-bromobenzyl)(propyl)amino]ethanol

Cat. No. B5813392
M. Wt: 272.18 g/mol
InChI Key: XIDYNAGPSYEBQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-bromobenzyl)(propyl)amino]ethanol, also known as BPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPE is a chiral molecule with two enantiomers, R-BPE and S-BPE. It is a white to off-white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of 2-[(4-bromobenzyl)(propyl)amino]ethanol is not fully understood. However, it has been suggested that this compound may exert its effects through the modulation of various signaling pathways, including the NF-κB pathway and the MAPK pathway.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to induce apoptosis in cancer cells and to have anti-oxidant properties.

Advantages and Limitations for Lab Experiments

2-[(4-bromobenzyl)(propyl)amino]ethanol has several advantages for use in lab experiments. It is readily available and relatively inexpensive. This compound is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, this compound has some limitations. It is a chiral molecule, which means that the two enantiomers may have different effects. This can make it difficult to interpret experimental results. Additionally, this compound has low solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[(4-bromobenzyl)(propyl)amino]ethanol. One area of interest is the potential use of this compound as a chiral selector in chromatography. Another area of interest is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Further research is also needed to better understand the mechanism of action of this compound and to determine its potential toxic effects.

Synthesis Methods

2-[(4-bromobenzyl)(propyl)amino]ethanol can be synthesized through a multi-step process that involves the reaction of 4-bromobenzyl bromide with propylamine, followed by reduction with sodium borohydride. The final product is obtained through a purification process that involves recrystallization.

Scientific Research Applications

2-[(4-bromobenzyl)(propyl)amino]ethanol has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been studied for its potential use as a chiral selector in chromatography.

properties

IUPAC Name

2-[(4-bromophenyl)methyl-propylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-2-7-14(8-9-15)10-11-3-5-12(13)6-4-11/h3-6,15H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDYNAGPSYEBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCO)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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